6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by a fused pyrazole-pyrazine ring system. Its molecular formula is with a molar mass of approximately 168.58 g/mol. The compound features a chlorine atom at the 6th position and a methyl group at the 5th position of the pyrazolo ring, which contribute to its unique chemical properties and biological activities. This compound has gained attention in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceuticals targeting various biological pathways and receptors .
These reactions yield various substitution products and can lead to further functionalization for specific applications .
The biological activity of 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has been explored in several studies. It has shown potential as an inhibitor for specific enzymes and receptors, particularly in the context of cancer research. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing therapeutic agents that modulate biological pathways
The synthesis of 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves multi-step processes: For large-scale production, continuous flow processes have been developed that enhance safety and efficiency by minimizing the accumulation of reactive intermediates .
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has diverse applications:
Interaction studies have indicated that 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine can bind effectively to various biological targets. For instance, molecular docking studies have shown its potential binding interactions with receptor sites involved in cancer cell signaling pathways. These studies help elucidate its mechanism of action and guide further development of derivatives with enhanced efficacy
Several compounds share structural similarities with 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine. Here are some notable examples: The uniqueness of 6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine lies in its specific functional groups (chlorine and methyl) that significantly influence its reactivity and interaction with biological targets. This structural feature allows for the development of derivatives that may possess enhanced pharmacokinetic properties and improved therapeutic efficacy compared to other similar compounds
Compound Name Structure Type Key Differences 1H-Pyrazolo[3,4-b]pyridines Fused pyrazole-pyridine Different substituents affecting reactivity Pyrazoloquinolines Fused pyrazole-benzene Additional benzene ring alters properties 5-Methyl-1H-pyrazole Simple pyrazole Lacks the fused ring system Uniqueness
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